molecular formula C12H16N2O2S B185512 N-(cyclohexylcarbamothioyl)furan-2-carboxamide CAS No. 391247-63-5

N-(cyclohexylcarbamothioyl)furan-2-carboxamide

Cat. No. B185512
CAS RN: 391247-63-5
M. Wt: 252.33 g/mol
InChI Key: PKBRQFGOTDYJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT251545 is a small molecule inhibitor that was first identified in a high-throughput screen for compounds that selectively inhibit the growth of cancer cells. It has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.

Mechanism of Action

CCT251545 works by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. This leads to the accumulation of unmodified proteins, which can disrupt cellular processes and ultimately lead to cell death.
Biochemical and physiological effects:
Studies have shown that CCT251545 has a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell migration and invasion, and disrupt the microtubule network. It has also been shown to have anti-angiogenic effects, which could potentially be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCT251545 is its potency and selectivity for NMT. This makes it a useful tool for studying the role of NMT in cellular processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on CCT251545. One area of interest is the development of more potent and selective NMT inhibitors. Another area of interest is the use of CCT251545 in combination with other anti-cancer agents to improve its efficacy. Additionally, there is potential for the use of CCT251545 in other areas of research, such as infectious diseases and neurodegenerative disorders.
In conclusion, CCT251545 is a promising small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. Its potent anti-tumor activity, selectivity for NMT, and range of biochemical and physiological effects make it a valuable tool for studying cellular processes and developing new cancer therapies. With further research, CCT251545 has the potential to make a significant impact in the field of cancer research and beyond.

Synthesis Methods

The synthesis of CCT251545 involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclohexylamine to form the amide, which is subsequently reacted with carbon disulfide to form the carbamothioyl group. The final product is obtained through a cyclization reaction.

Scientific Research Applications

CCT251545 has been extensively studied for its potential in cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have synergistic effects when used in combination with other anti-cancer agents, making it a promising candidate for combination therapy.

properties

CAS RN

391247-63-5

Product Name

N-(cyclohexylcarbamothioyl)furan-2-carboxamide

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

N-(cyclohexylcarbamothioyl)furan-2-carboxamide

InChI

InChI=1S/C12H16N2O2S/c15-11(10-7-4-8-16-10)14-12(17)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,13,14,15,17)

InChI Key

PKBRQFGOTDYJRK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC=CO2

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC=CO2

Origin of Product

United States

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